molecular formula C17H17N5O3 B2859000 3-Ethyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione CAS No. 915925-75-6

3-Ethyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione

Cat. No.: B2859000
CAS No.: 915925-75-6
M. Wt: 339.355
InChI Key: BWSANMCGAWTNLZ-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazole and purine . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Purines are biologically significant and form the basis of many natural compounds such as histidine and DNA-based structures .

Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

Compounds similar to 3-Ethyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione have been synthesized and evaluated for their affinity towards serotoninergic and dopaminergic receptors. These compounds exhibit a range of activities at 5-HT1A, 5-HT6, 5-HT7, and D2 receptors, showing potential as antidepressants and anxiolytics. Notably, derivatives with a purine-2,4-dione nucleus generally exhibit higher affinity values than those with a purine-2,4,8-trione structure. Docking studies suggest that substituents at specific positions of the compound can significantly influence receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors. This highlights their potential in designing new therapeutic agents targeting these receptors (Zagórska et al., 2015).

Synthesis and Chemical Properties

The synthesis of compounds within this chemical family, including methods for obtaining various derivatives, is a topic of interest in organic chemistry. For example, new derivatives of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones have been developed through specific synthetic routes. These synthetic methodologies provide a foundation for the exploration of their biological activities and potential applications in drug development (Šimo et al., 1998).

Molecular Interaction Analysis

A quantitative analysis of intermolecular interactions within similar compounds has been conducted to understand their crystal packing and stability. These studies reveal how hydrogen bonds and electrostatic interactions contribute to the molecular assembly and highlight the anisotropic distribution of interaction energies. This analysis is crucial for designing new materials with desired physical and chemical properties (Shukla et al., 2020).

Properties

IUPAC Name

2-ethyl-6-(2-hydroxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-4-20-15(24)13-14(19(3)17(20)25)18-16-21(13)9-10(2)22(16)11-7-5-6-8-12(11)23/h5-9,23H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSANMCGAWTNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4O)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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